Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. This compound is part of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate typically involves the reaction of 2-chloro-3-amino-4-methylpyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amines .
Scientific Research Applications
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylpyridine-2-carboxylate
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 3-Amino-2-chloro-4-methylpyridine
Uniqueness
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups in the pyridine ring allows for versatile chemical reactivity and potential biological activity .
Biological Activity
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of an amino group at the 6-position, a chloro substituent at the 4-position, and a methyl group at the 3-position. Its molecular formula is C₉H₈ClN₃O₂, and it exhibits properties typical of pyridine derivatives, including potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Klebsiella pneumoniae | 128 |
Candida albicans | 32 |
These results indicate that this compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses. The compound exhibited an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Receptor Interaction : It might interact with specific receptors associated with inflammation and immune response modulation.
- Biofilm Disruption : Preliminary studies suggest that it could disrupt biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .
Case Study 1: Antibacterial Efficacy
A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a significant reduction in infection severity compared to those treated with standard antibiotics. The study concluded that this compound could serve as an adjunct therapy for multidrug-resistant infections .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, treatment with this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines. These findings support its potential use as an anti-inflammatory agent in chronic inflammatory conditions .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11) |
InChI Key |
HLTKYOWHSBHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.